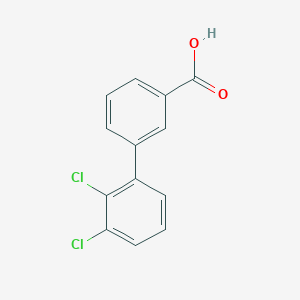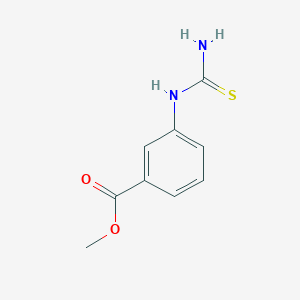
Methyl 3-(carbamothioylamino)benzoate
Vue d'ensemble
Description
Synthesis Analysis
- Methyl 3-(carbamothioylamino)benzoate and its derivatives are prepared from methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. These compounds are versatile synthons for the preparation of polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).
Molecular Structure Analysis
- The crystal structures of derivatives like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate reveal hydrogen-bonded dimer formation and supramolecular aggregation controlled by π–π interactions and weak C–H···O hydrogen bonding (Kranjc et al., 2012).
Chemical Reactions and Properties
- Methyl 3-(carbamothioylamino)benzoate derivatives react with carbocyclic and heterocyclic 1,3-diketones, producing various heterocyclic systems including pyranones and pyrimidinones (Ornik et al., 1990).
Physical Properties Analysis
- The structural elucidation and quantum chemical studies of similar compounds, like (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, provide insights into their physical properties, including vibrational frequencies and molecular structure optimizations (Şahin et al., 2015).
Chemical Properties Analysis
- Studies on compounds like O-methyl (4-fluorobenzoyl)carbamothioate and O-methyl (4-methylbenzoyl)carbamothioate, which are structurally related, show the significance of chalcogen⋯chalcogen interactions in determining their conformational preferences, thereby indicating the intricate chemical properties of these compounds (Channar et al., 2020).
Applications De Recherche Scientifique
1. Plant Biology and Pollination
Methyl benzoate, a related compound to Methyl 3-(carbamothioylamino)benzoate, plays a significant role in the scent composition of snapdragon flowers. This compound is emitted rhythmically, aligning with the activity of pollinators like bumblebees. Its synthesis involves a specific enzyme, S-adenosyl-l-methionine:benzoic acid carboxyl methyl transferase (BAMT), which has unique characteristics compared to other plant O-methyl transferases (Dudareva et al., 2000).
2. Crystal Engineering
Methyl 2-(carbazol-9-yl)benzoate, another compound structurally similar to Methyl 3-(carbamothioylamino)benzoate, has been studied for its unique crystallization properties. This compound demonstrates a phase transition under high pressure, shifting from a structure with eight molecules in the crystallographic asymmetric unit to a more compact Z′ = 2 structure (Johnstone et al., 2010).
3. Coordination Chemistry
In the realm of coordination chemistry, zinc(II) benzoate complexes, which include entities similar to Methyl 3-(carbamothioylamino)benzoate, have been synthesized and characterized. These complexes exhibit diverse coordination environments and have potential applications in material science and catalysis (Zeleňák et al., 2004).
4. Catalysis and Chemical Transformations
Studies involving methyl benzoate and benzoic acid have shown their potential in catalytic processes. For example, their reduction on yttrium oxide catalysts under specific conditions can lead to the formation of benzaldehyde, a valuable chemical intermediate (King & Strojny, 1982).
5. Synthetic Chemistry
In synthetic chemistry, derivatives of methyl benzoate, akin to Methyl 3-(carbamothioylamino)benzoate, are used for creating complex molecular structures. These derivatives serve as key intermediates in the synthesis of multifunctional heterocyclic systems, which are fundamental in pharmaceutical research (Pizzioli et al., 1998).
6. Psychiatric Research
Though not directly related to Methyl 3-(carbamothioylamino)benzoate, sodium benzoate has been studied as an add-on treatment in schizophrenia. Its role as a d-amino acid oxidase inhibitor highlights the diversity in the application of benzoate compounds in medical research (Lane et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-(carbamothioylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-13-8(12)6-3-2-4-7(5-6)11-9(10)14/h2-5H,1H3,(H3,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAKBCHDLHTKKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

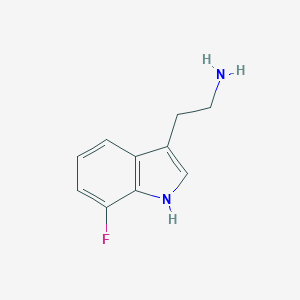
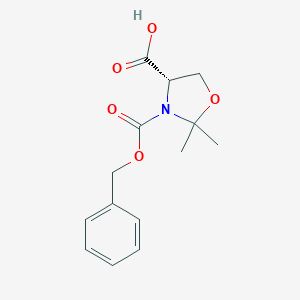
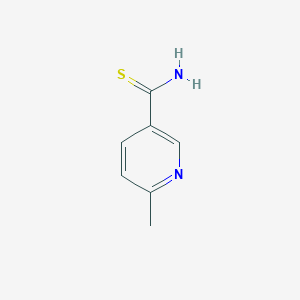

![7,7-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B70341.png)
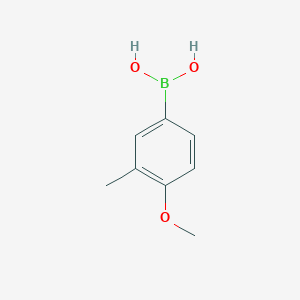
![N-[(E)-2-phenylethenyl]propanamide](/img/structure/B70351.png)
![1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B70352.png)
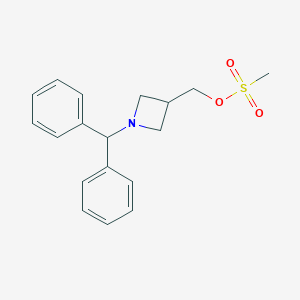

![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)


